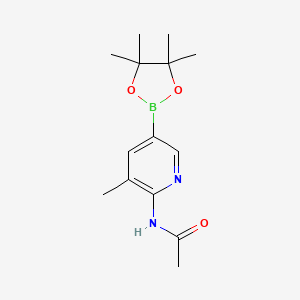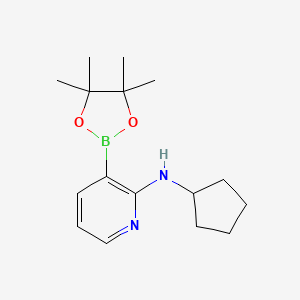
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (CPAP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. CPAP is a versatile molecule that is easily synthesized and has a wide range of potential applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions.
Aplicaciones Científicas De Investigación
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in the synthesis of peptides, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of heterocycles.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood, but it is thought to involve the formation of a complex between the boronic acid and the pinacol ester. The complex is thought to be stabilized by hydrogen bonding between the boron and the oxygen of the pinacol ester. The complex is then thought to undergo a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, studies have shown that it is non-toxic and does not cause any adverse effects in laboratory animals. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to be effective in the synthesis of peptides, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is easily synthesized and is relatively inexpensive. In addition, it is a versatile molecule that can be used in a variety of organic synthesis reactions. However, it is important to note that 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not soluble in water and must be used in an organic solvent.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include the development of new catalysts for organic synthesis reactions, the synthesis of new peptides, and the development of new organometallic complexes. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new polymers and as a reagent in the synthesis of heterocycles. Finally, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a ligand in coordination chemistry and as a catalyst in the synthesis of peptides.
Métodos De Síntesis
2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-(cyclopentylamino)pyridine is reacted with 3-bromopyridine in the presence of an acid catalyst to produce 2-(cyclopentylamino)pyridine-3-boronic acid. In the second step, the boronic acid is reacted with pinacol ester in the presence of a base to produce 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZGWTGMWTVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

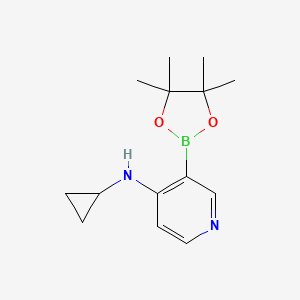
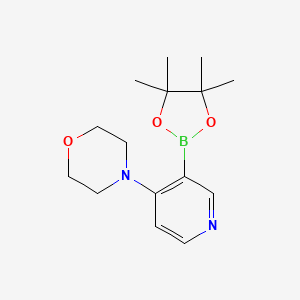
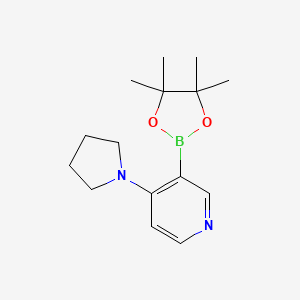
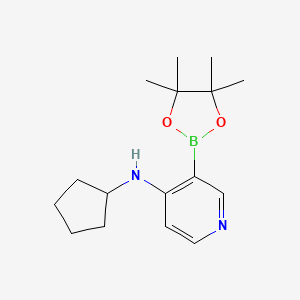
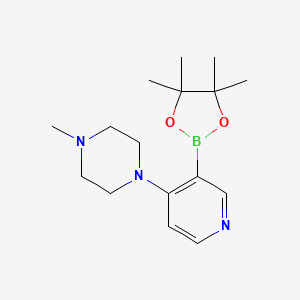
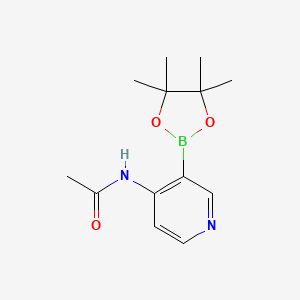
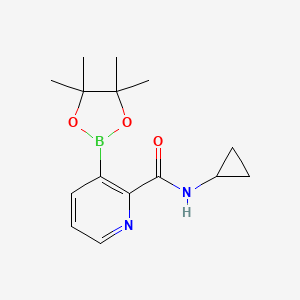
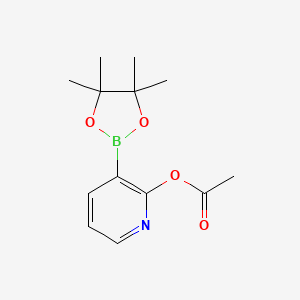


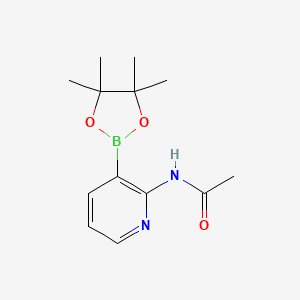
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
